Corylifol C

Description

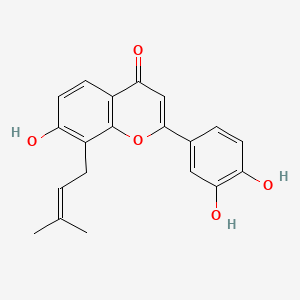

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-5-13-15(21)8-6-14-17(23)10-19(25-20(13)14)12-4-7-16(22)18(24)9-12/h3-4,6-10,21-22,24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLIDQIPMAHDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Corylifol C from Psoralea corylifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Corylifol C, a flavonoid found in the seeds of Psoralea corylifolia. This document outlines a comprehensive experimental protocol based on established methodologies, presents key quantitative data, and includes spectroscopic information for the identification of this compound.

Introduction

Psoralea corylifolia, commonly known as Babchi, is a plant with a long history in traditional medicine. Its seeds are a rich source of various phytochemicals, including flavonoids, coumarins, and meroterpenes. Among these, this compound, a prenylated flavonoid, has garnered interest for its potential biological activities. This guide focuses on the systematic approach to isolate and identify this compound for further research and development.

Experimental Protocols

The isolation of this compound from Psoralea corylifolia seeds is a multi-step process involving extraction, fractionation, and purification. The following protocol is a composite of established methods for isolating flavonoids from this plant source.

Plant Material and Extraction

-

Plant Material: Dried and powdered seeds of Psoralea corylifolia.

-

Initial Defatting: The powdered seeds are first defatted to remove nonpolar constituents. This is typically achieved by extraction with a nonpolar solvent like n-hexane.

-

Extraction of Flavonoids: Following defatting, the plant material is subjected to extraction with a more polar solvent to isolate the flavonoid-rich fraction. A common method involves sequential extraction with solvents of increasing polarity. The ethyl acetate extract is known to contain this compound.[1]

Chromatographic Purification

The crude ethyl acetate extract is a complex mixture requiring further separation to isolate this compound. This is achieved through a series of chromatographic techniques.

-

Silica Gel Column Chromatography: The concentrated ethyl acetate extract (e.g., 22 g) is subjected to column chromatography on a silica gel column.[1]

-

Stationary Phase: Silica gel (e.g., YMC SIL).[1]

-

Mobile Phase: A gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate.

-

-

Sephadex LH-20 and MCI Gel CHP-20P Column Chromatography: Fractions from the silica gel column that show the presence of this compound (as determined by thin-layer chromatography) are further purified using Sephadex LH-20 and/or MCI gel CHP-20P column chromatography.[1] These techniques separate compounds based on size exclusion and reversed-phase principles, respectively.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC to obtain highly pure this compound.[1]

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient system of acetonitrile and water is commonly used.

-

Quantitative Data

While specific yield data for this compound is not extensively reported, the overall process of extraction and purification allows for its quantification.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₅ | [2] |

| Exact Mass (m/z) | 354.1154 | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound is achieved through the analysis of its spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining its molecular formula.

| Ion | m/z |

| [M+H]⁺ | 355.1232 |

Table 2: Mass Spectrometry Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound. While a complete, published dataset specifically for this compound was not found in the immediate search, the general spectral characteristics of related flavonoids from Psoralea corylifolia provide a reference for its identification. The structure is confirmed by comparing the obtained spectral data with established literature values for this compound.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Caption: Workflow for the isolation and identification of this compound.

Conclusion

This technical guide provides a framework for the isolation and characterization of this compound from Psoralea corylifolia seeds. The described protocol, combining sequential solvent extraction with multiple chromatographic techniques, offers a robust method for obtaining this flavonoid for further scientific investigation. The provided physicochemical data and the emphasis on spectroscopic analysis are critical for the unambiguous identification of the compound. This information serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

Unraveling the Synthesis of Corylifol C: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Corylifol C, a promising flavonoid isolated from the medicinal plant Psoralea corylifolia. While the complete enzymatic pathway has not been fully elucidated in dedicated studies, this document consolidates the established general flavonoid biosynthesis pathway and proposes the subsequent specific steps leading to this compound based on its chemical structure and known enzymatic reactions in plants. This guide also presents relevant quantitative data, detailed experimental protocols for analysis, and visual diagrams of the proposed pathways and workflows to facilitate further research and drug development.

Proposed Biosynthesis Pathway of this compound

This compound is a flavonoid, a class of secondary metabolites in plants derived from the phenylpropanoid pathway. The biosynthesis is believed to commence with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form a chalcone scaffold, which is then modified to yield the final this compound structure.

The initial steps of the pathway are well-established in flavonoid biosynthesis.[1][2][3][4] The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-Coumaroyl-CoA Ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA.

The subsequent condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA is catalyzed by Chalcone Synthase (CHS) , resulting in the formation of naringenin chalcone. This chalcone is then isomerized by Chalcone Isomerase (CHI) to produce the flavanone naringenin, a key intermediate.

From naringenin, the pathway to this compound likely involves a series of specific modifications, including prenylation, hydroxylation, and methylation. While the exact sequence and enzymes are yet to be experimentally confirmed for this compound, a putative pathway can be proposed based on the structure of the final molecule and known enzymatic activities in Psoralea corylifolia and other plants. It is hypothesized that a prenyltransferase attaches a prenyl group to the B-ring of an isoflavone precursor, followed by further enzymatic modifications. One study on the related compound corylifolinin (isobavachalcone) mentions the involvement of an isoflavone synthase (IFS) gene isolated from P. corylifolia.[5]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction rates, for the biosynthesis of this compound in Psoralea corylifolia. However, several studies have quantified the abundance of this compound and other related compounds in the plant material, which can provide an indication of the efficiency of the biosynthetic pathway.

| Compound | Concentration (mg/g of plant material) | Plant Part | Reference |

| Bakuchiol | 11.71 | Seed | [6] |

| Psoralen | Varies | Seed | [6] |

| Angelicin | Varies | Seed | [6] |

| Neobavaisoflavone | Varies | Seed | [6] |

| Psoralidin | Varies | Seed | [6] |

| Isobavachalcone | Varies | Seed | [6] |

| Bavachinin | Varies | Seed | [6] |

Note: The concentrations of many compounds were reported as ranges or were not explicitly quantified in mg/g in the cited literature.

Experimental Protocols

While specific experimental protocols for the elucidation of the this compound biosynthetic pathway are not available, methodologies used for the analysis of flavonoids in Psoralea corylifolia and for studying the metabolism of related compounds can be adapted for this purpose.

Extraction and Quantification of this compound

This protocol is based on methods used for the quantitative analysis of flavonoids in Psoralea corylifolia.

Objective: To extract and quantify this compound from plant material.

Materials:

-

Dried and powdered Psoralea corylifolia seeds

-

Methanol or ethanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or PDA detector

Procedure:

-

Extraction: Accurately weigh a known amount of powdered plant material and extract with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

-

Filtration: Filter the extract through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Column: C18 analytical column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

-

Detection: Monitor the eluent at a wavelength suitable for this compound (e.g., 270 nm).

-

Quantification: Prepare a calibration curve using a certified standard of this compound. Calculate the concentration of this compound in the extract based on the peak area.[6]

-

Enzyme Assays for Biosynthetic Pathway Elucidation

This generalized protocol can be adapted to identify and characterize the enzymes involved in the later, specific steps of this compound biosynthesis.

Objective: To identify enzymatic activities responsible for the conversion of proposed intermediates in the this compound pathway.

Materials:

-

Protein extract from Psoralea corylifolia tissues where this compound is abundant (e.g., seeds).

-

Proposed substrate (e.g., a putative precursor to this compound).

-

Necessary co-factors (e.g., NADPH, S-adenosyl methionine for methylation).

-

Reaction buffer.

-

LC-MS system for product identification.

Procedure:

-

Enzyme Preparation: Prepare a crude protein extract from the plant tissue. For more specific assays, recombinant enzymes expressed in a heterologous system (e.g., E. coli or yeast) can be used.

-

Enzyme Reaction: Incubate the protein extract or recombinant enzyme with the substrate and co-factors in a reaction buffer at an optimal temperature for a defined period.

-

Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., cold acetonitrile).

-

Product Analysis: Analyze the reaction mixture using LC-MS to identify the formation of the expected product. The identity of the product can be confirmed by comparing its retention time and mass spectrum with a standard.

Conclusion and Future Directions

The biosynthesis of this compound in Psoralea corylifolia is proposed to follow the general phenylpropanoid and flavonoid pathways, culminating in a series of specific enzymatic modifications of an isoflavone precursor. While the overarching framework is understood, the precise enzymes and intermediates in the final steps leading to this compound remain to be experimentally validated.

Future research should focus on:

-

Transcriptome and Proteome Analysis: Identifying candidate genes and enzymes (e.g., prenyltransferases, hydroxylases, methyltransferases) that are highly expressed in tissues accumulating this compound.

-

In Vitro Enzyme Assays: Using recombinant enzymes to confirm the function of candidate genes and to determine their kinetic parameters.

-

Metabolic Engineering: Utilizing the identified genes to engineer the production of this compound in microbial or plant-based systems for sustainable and scalable synthesis.

A thorough understanding of the biosynthetic pathway of this compound will not only advance our knowledge of plant secondary metabolism but also pave the way for its biotechnological production, thereby supporting its development as a potential therapeutic agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 4. iris.univpm.it [iris.univpm.it]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Corylifol C: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural compounds is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Corylifol C, a flavonoid isolated from the fruits of Psoralea corylifolia.

Spectroscopic Data of this compound

The structural elucidation of this compound, a flavonoid with the molecular formula C₂₀H₁₈O₅, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. While the primary research article detailing the initial isolation and characterization of this compound was published in the journal Zhongcaoyao in 2008 by Cui et al., accessing the specific data from this source can be challenging. However, subsequent studies on the chemical constituents of Psoralea corylifolia have referenced this foundational work, allowing for the compilation of its spectroscopic profile.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, the HRESIMS data reveals a protonated molecule, providing confirmation of its molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 355.1227 | 355.1229 | C₂₀H₁₉O₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This data is essential for piecing together the compound's structure, including the arrangement of its aromatic rings, substituent groups, and stereochemistry. The following tables summarize the assigned chemical shifts for this compound, typically recorded in deuterated methanol (CD₃OD) or acetone-d₆.

Table 2: ¹H-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 8.13 | s | |

| 5 | 8.05 | d | 8.4 |

| 6 | 6.98 | dd | 8.4, 2.0 |

| 8 | 6.87 | d | 2.0 |

| 2' | 7.38 | d | 2.0 |

| 5' | 6.85 | d | 8.4 |

| 6' | 7.35 | dd | 8.4, 2.0 |

| 1'' | 3.30 | d | 7.2 |

| 2'' | 5.25 | t | 7.2 |

| 4'' | 1.75 | s | |

| 5'' | 1.65 | s |

Table 3: ¹³C-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 2 | 155.0 |

| 3 | 125.2 |

| 4 | 181.9 |

| 5 | 127.5 |

| 6 | 115.8 |

| 7 | 165.4 |

| 8 | 99.4 |

| 9 | 162.8 |

| 10 | 117.1 |

| 1' | 124.1 |

| 2' | 130.8 |

| 3' | 122.1 |

| 4' | 158.9 |

| 5' | 116.3 |

| 6' | 129.2 |

| 1'' | 22.5 |

| 2'' | 123.4 |

| 3'' | 132.1 |

| 4'' | 25.9 |

| 5'' | 17.8 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following outlines a general methodology for the isolation and spectroscopic analysis of flavonoids like this compound from plant material.

Isolation of this compound

-

Extraction: The dried and powdered fruits of Psoralea corylifolia are typically extracted with a solvent of medium polarity, such as ethyl acetate or methanol, to enrich the flavonoid content.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the compound to achieve high purity.

-

Spectroscopic Analysis

-

Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a low concentration.

-

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy.

-

-

NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD or acetone-d₆) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired.

-

¹³C NMR: A proton-decoupled carbon spectrum is acquired.

-

2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

-

Workflow for Spectroscopic Analysis of Natural Products

The general workflow for the isolation and spectroscopic characterization of a natural product like this compound can be visualized as a systematic process from raw plant material to a fully elucidated chemical structure.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Corylifol C: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corylifol C, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties. As a constituent of Psoralea corylifolia L. (Fabaceae), a plant with a long history of use in traditional medicine, this compound is the subject of ongoing research for its pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for the isolation and quantification of this compound, intended to support research and development efforts in the pharmaceutical and natural products sectors.

Natural Sources and Abundance

The primary natural source of this compound is the plant Psoralea corylifolia, also known as Cullen corylifolium.[1][2] This herb is widely distributed in China and other parts of Asia and has been a staple in traditional Chinese and Indian medicine for centuries.[1] The bioactive compounds of Psoralea corylifolia are predominantly concentrated in its fruits (seeds).[1]

While this compound is a known constituent of Psoralea corylifolia fruits, specific quantitative data on its abundance is limited in readily available literature. However, studies on the chemical composition of extracts from the fruits provide valuable context for its likely concentration. One comprehensive analysis of an ethyl acetate extract of Psoralea corylifolia fruits quantified several major components, with their concentrations ranging from 1.26% to 16.49% by weight of the extract.[3] Although a precise value for this compound was not provided in the summary of this particular study, it was identified as one of the constituents present.[3]

For perspective, the abundance of other major flavonoids and meroterpenes in the same ethyl acetate extract is presented in the table below. This data suggests that this compound, as a constituent of this extract, likely falls within this percentage range.

| Compound | Content (% w/w) in Ethyl Acetate Extract |

| Bakuchiol | 16.49 ± 0.455 |

| Bavachinin | 5.03 ± 0.100 |

| Isobavachalcone | 3.14 ± 0.111 |

| Neobavaisoflavone | 2.33 ± 0.054 |

| Corylifol A | 1.86 ± 0.046 |

| Corylifol B | 1.81 ± 0.121 |

| Bavachin | 1.80 ± 0.059 |

| Psoralen | 1.76 ± 0.052 |

| Isopsoralen | 1.26 ± 0.051 |

| This compound | Present, specific quantity not reported in this study |

Table 1: Content of major constituents in the ethyl acetate extract of Psoralea corylifolia fruits. Data is adapted from a study by Iwasaki et al. (2015).[3]

Experimental Protocols

The isolation and quantification of this compound from Psoralea corylifolia involves a multi-step process encompassing extraction, purification, and analytical determination. The following protocols are synthesized from established methodologies for the analysis of flavonoids and other constituents from this plant.

Extraction of Total Flavonoids

This protocol outlines a general procedure for obtaining a crude extract enriched in flavonoids from the seeds of Psoralea corylifolia.

Materials and Equipment:

-

Dried seeds of Psoralea corylifolia

-

Grinder or mill

-

Extraction solvent (e.g., 70% ethanol, methanol, or ethyl acetate)[4][5]

-

Reflux apparatus, Soxhlet extractor, or ultrasonic bath[6]

-

Filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the dried seeds of Psoralea corylifolia into a coarse powder to increase the surface area for extraction.[6]

-

Extraction:

-

Reflux Extraction: Add the powdered seeds to a round-bottom flask with the chosen solvent (e.g., a 1:6 solid-to-solvent ratio). Heat the mixture to reflux for a specified period (e.g., 2 hours) and repeat the extraction with fresh solvent.[4]

-

Soxhlet Extraction: Place the powdered seeds in a thimble and extract with the solvent in a Soxhlet apparatus for several hours.[6]

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powdered seeds in the solvent and place the mixture in an ultrasonic bath for a defined time and temperature.

-

-

Filtration: After extraction, filter the mixture through filter paper to remove the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.

Isolation and Purification of this compound

Further purification of the crude extract is necessary to isolate this compound. This is typically achieved through chromatographic techniques.

Materials and Equipment:

-

Crude extract of Psoralea corylifolia

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Solvent systems for elution (e.g., gradients of n-hexane and ethyl acetate)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)

Procedure:

-

Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate in n-hexane).

-

-

Fraction Collection: Collect the eluate in fractions.

-

TLC Monitoring: Monitor the fractions using TLC to identify those containing this compound. A reference standard of this compound is ideal for comparison.

-

Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate them using a rotary evaporator.

-

Further Purification (Optional): For higher purity, the enriched fraction can be subjected to further chromatographic steps, such as preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantitative analysis of this compound.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

-

Mobile phase: A gradient of acetonitrile and water (both may contain a small percentage of formic acid or acetic acid to improve peak shape)[4][5]

-

This compound reference standard

-

Methanol or other suitable solvent for sample and standard preparation

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Preparation of Sample Solution: Accurately weigh a known amount of the Psoralea corylifolia extract, dissolve it in the solvent, and dilute it to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile over the run time.[4][5]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Then, inject the sample solution.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from Psoralea corylifolia seeds.

Caption: Workflow for this compound Isolation and Quantification.

This comprehensive guide provides a foundational understanding for researchers and professionals working with this compound. The provided methodologies, while general, offer a robust starting point for developing specific, validated protocols for the extraction, isolation, and quantification of this promising natural compound. Further research to precisely quantify this compound in various plant parts and under different conditions is encouraged to fully elucidate its potential.

References

- 1. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of Antimicrobial Ingredients in Psoralea corylifolia L. Seed and Related Mechanism against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Pharmacological Profile of Corylifol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of significant interest in pharmacological research. Exhibiting potent biological activities, it has been identified as a notable inhibitor of key signaling pathways implicated in cell proliferation and survival. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental methodologies utilized for its characterization. Detailed signaling pathway diagrams and experimental workflows are presented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Psoralea corylifolia L. (Fabaceae) is a plant with a long history of use in traditional Chinese and Ayurvedic medicine for treating a variety of ailments, including skin diseases, inflammation, and bone disorders.[1][2] Phytochemical investigations have revealed a rich diversity of bioactive compounds within its seeds, including coumarins, meroterpenes, and flavonoids.[2][3] Among these, the flavonoid this compound has been identified as a potent inhibitor of protein kinases, suggesting its potential as a lead compound for the development of novel therapeutics, particularly in the realm of oncology.[1][4] This document aims to consolidate the current knowledge on the pharmacological properties of this compound.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified against specific molecular targets. The following table summarizes the available data, providing a clear reference for its potency.

| Target | Assay Type | IC50 Value | Cell Line/System | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Protein Kinase Assay | 1.1 x 10⁻⁶ µg/mL | Cell-free | [4] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of protein kinases, which are critical components of intracellular signaling cascades that regulate cell growth, proliferation, differentiation, and apoptosis.[4][5]

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that is frequently dysregulated in various cancers.[5][6] This pathway is initiated by the activation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), upon ligand binding.[4] Downstream signaling involves a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that promote cell proliferation.

This compound has been shown to be a potent inhibitor of EGFR.[4] By inhibiting EGFR, this compound effectively blocks the initial step of the MAPK/ERK pathway. Furthermore, studies have indicated that compounds from Psoralea corylifolia, including this compound, can cause a strong inhibition of MAPK/ERK kinase (MEK) phosphorylation, a key kinase downstream of EGFR.[4] This dual inhibition at different points in the cascade suggests a comprehensive blockade of this critical pro-proliferative pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following section outlines a general protocol for a protein kinase inhibition assay, which can be adapted to assess the inhibitory activity of compounds like this compound against specific kinases such as EGFR.

In Vitro Protein Kinase Inhibition Assay (General Protocol)

This protocol is based on standard methodologies for assessing kinase activity and inhibition.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase (e.g., EGFR).

Materials:

-

Recombinant human protein kinase (e.g., EGFR)

-

Specific peptide or protein substrate for the kinase

-

Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radioactive depending on the detection method

-

Assay buffer (typically contains Tris-HCl, MgCl₂, and other cofactors)

-

This compound stock solution (dissolved in DMSO)

-

Kinase inhibitor (as a positive control)

-

DMSO (as a vehicle control)

-

96-well microtiter plates

-

Phosphocellulose filter mats or other capture media

-

Scintillation counter or appropriate detection instrument for non-radioactive methods (e.g., fluorescence or luminescence plate reader)

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. The final concentration of DMSO in all wells should be kept constant (e.g., 1%).

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

This compound dilution, positive control, or vehicle control (DMSO)

-

Recombinant kinase enzyme

-

Substrate peptide/protein

-

-

Initiation of Kinase Reaction: Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays) or by spotting the reaction mixture onto a phosphocellulose filter mat.

-

Detection of Phosphorylation:

-

Radiometric Assay: Wash the filter mats extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assays (e.g., TR-FRET, Luminescence): Follow the specific kit manufacturer's instructions for adding detection reagents and measuring the signal on a compatible plate reader.[9]

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Future Directions

This compound, a flavonoid from Psoralea corylifolia, demonstrates significant potential as a pharmacological agent due to its potent inhibitory activity against key protein kinases such as EGFR. The data presented in this guide underscore its role as a modulator of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation. The detailed experimental protocol provides a framework for further investigation and validation of its inhibitory properties against a broader panel of kinases.

Future research should focus on elucidating the full spectrum of this compound's molecular targets and its effects on other cancer-related signaling pathways.[10] In vivo studies are warranted to evaluate its efficacy, pharmacokinetic profile, and safety in preclinical models. Furthermore, structure-activity relationship (SAR) studies could guide the synthesis of more potent and selective analogs of this compound, paving the way for the development of novel targeted therapies.

References

- 1. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of Psoralea corylifolia L.: a valuable plant with profound biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compounds isolated from Psoralea corylifolia seeds inhibit protein kinase activity and induce apoptotic cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Mechanism of Action of Corylifol C

Abstract

This compound is a flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional Chinese medicine.[1] Emerging scientific evidence has highlighted its potential as a therapeutic agent, particularly in oncology and inflammatory diseases. This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its biological effects. It details the compound's interactions with key signaling pathways, presents quantitative data on its inhibitory activities, outlines relevant experimental protocols, and provides visual diagrams of the molecular pathways involved.

Core Molecular Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and inflammation. The primary mechanisms identified are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the suppression of the STAT3 signaling pathway.

Inhibition of the EGFR/MEK/ERK Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been identified as a potent inhibitor of this pathway.[1][2]

Studies have shown that this compound directly inhibits the protein kinase activity of EGFR.[1][2][3] This inhibition prevents the subsequent phosphorylation and activation of downstream kinases, including MAPK/ERK kinase (MEK) and extracellular-signal regulated kinase (ERK).[1][2] The suppression of MEK phosphorylation is particularly strong.[1][2] By blocking this cascade, this compound effectively halts the transduction of growth signals, which can lead to the cessation of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1]

References

- 1. Compounds isolated from Psoralea corylifolia seeds inhibit protein kinase activity and induce apoptotic cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]

Corylifol C: A Technical Guide to its Protein Kinase Inhibition Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a noteworthy natural compound with potent biological activities. This technical guide provides an in-depth overview of the protein kinase inhibition activity of this compound, focusing on its impact on key signaling pathways relevant to cellular proliferation and survival. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.

Quantitative Inhibition Data

This compound has been identified as a potent inhibitor of protein kinases, with a notable effect on the Epidermal Growth Factor Receptor (EGFR). A study by Limper et al. (2013) screened a panel of 24 protein kinases and reported specific inhibitory activity for this compound.[1] While the complete dataset from this broad screening is not fully detailed in publicly available literature, the potent inhibition of EGFR is a key finding.

Table 1: IC50 Value of this compound against EGFR

| Target Protein Kinase | IC50 Value (µg/mL) | Molar Concentration (µM) (approx.)* |

| Epidermal Growth Factor Receptor (EGFR) | 1.1 x 10-6 | ~2.9 x 10-6 |

*Molecular weight of this compound (C20H18O5) is approximately 338.35 g/mol . The IC50 value in µg/mL was converted to µM for standardized comparison.

Further research has also highlighted that this compound leads to a significant inhibition of the phosphorylation of MAPK/ERK kinase (MEK), a critical downstream component of the EGFR signaling pathway.

Signaling Pathway Inhibition

This compound exerts its effects on cellular signaling primarily through the inhibition of the EGFR-MEK-ERK (MAPK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The inhibitory action of this compound on EGFR prevents the initiation of this signaling cascade, leading to a reduction in the phosphorylation and activation of downstream kinases, including MEK and ERK.

Caption: EGFR-MEK-ERK signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the protein kinase inhibition activity of this compound. These are based on standard methodologies in the field and are provided as a guide for researchers.

In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Method)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound against EGFR.

Materials:

-

Recombinant human EGFR kinase (e.g., from Thermo Fisher Scientific)

-

LanthaScreen™ Eu-anti-phosphotyrosine antibody

-

GFP-labeled substrate peptide

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

384-well microplates

-

TR-FRET plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a mixture containing the EGFR kinase and GFP-substrate peptide in kinase buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of a solution containing the Eu-anti-phosphotyrosine antibody in TR-FRET dilution buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for in vitro EGFR kinase inhibition assay.

Western Blot Analysis of MEK Phosphorylation

This protocol describes the detection of phosphorylated MEK (p-MEK) in cell lysates following treatment with this compound to assess its inhibitory effect on the upstream signaling cascade.

Materials:

-

Cell line expressing EGFR (e.g., A431)

-

Cell culture medium and supplements

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-MEK, anti-total MEK, anti-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR signaling.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p-MEK, anti-total MEK, or anti-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the p-MEK signal to total MEK and the loading control (actin).

-

Caption: Workflow for Western blot analysis of MEK phosphorylation.

Conclusion

This compound demonstrates significant potential as a protein kinase inhibitor, primarily targeting EGFR and consequently downregulating the MEK-ERK signaling pathway. This activity underscores its relevance for further investigation in the context of diseases driven by aberrant kinase signaling, such as cancer. The data and protocols presented in this guide offer a foundation for researchers to explore the therapeutic applications of this compound and to further elucidate its molecular mechanisms of action. Future studies should aim to fully characterize the inhibitory profile of this compound against a broader range of kinases to understand its selectivity and potential off-target effects.

References

Initial Screening of Corylifol C Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Corylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the initial bioactivity screening of this compound, summarizing key findings and detailing the experimental protocols used to evaluate its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product drug discovery and development.

Antimicrobial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Initial screenings have focused on clinically relevant strains, revealing its potential as a lead compound for the development of new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus (Methicillin-Resistant) | MRSA OM481 | 16[1] |

| Staphylococcus aureus (Methicillin-Resistant) | MRSA OM584 | 16[1] |

Experimental Protocol: Broth Microdilution Method

The MIC values for this compound against MRSA were determined using the broth microdilution method. This standard procedure allows for the efficient testing of multiple concentrations of a substance against a standardized microbial inoculum.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against target bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile pipette tips and tubes

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Workflow for Antimicrobial Screening

Antimicrobial screening workflow for MIC determination.

Anticancer Activity

Preliminary studies on extracts of Psoralea corylifolia and its isolated compounds have indicated potential cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not yet widely reported, the activity of related compounds suggests it is a promising candidate for further investigation. For instance, an ethanol extract of Psoralea corylifolia seeds exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 10.1 µg/ml[2].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic potential of compounds.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate its IC50 value.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

-

Workflow for Cytotoxicity Screening

Cytotoxicity screening workflow using the MTT assay.

Anti-inflammatory Activity

Several compounds isolated from Psoralea corylifolia have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity. For instance, a study on phenolic compounds from this plant showed that several flavonoids inhibit IL-6-induced STAT3 phosphorylation, a key pathway in inflammation[2][3]. While specific data for this compound is pending, the general anti-inflammatory potential of related compounds warrants its investigation.

Signaling Pathway: STAT3 Inhibition

The STAT3 signaling pathway is a crucial mediator of inflammatory responses. Its inhibition is a key target for anti-inflammatory drug development. Several compounds from Psoralea corylifolia have been shown to inhibit the phosphorylation of STAT3, thereby downregulating the expression of pro-inflammatory genes.

Proposed inhibition of the STAT3 signaling pathway by this compound.

Antioxidant Activity

The antioxidant potential of natural compounds is a key aspect of their bioactivity profile. Extracts from Psoralea corylifolia have shown significant radical scavenging activity. For example, an ethanol extract of the seeds demonstrated DPPH and superoxide radical scavenging with IC50 values of 166.61 µg/ml and 177.69 µg/ml, respectively[4].

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Objective: To determine the antioxidant activity of this compound by measuring its ability to scavenge DPPH radicals.

Materials:

-

This compound

-

DPPH solution (in methanol or ethanol)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microtiter plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Prepare a working solution of DPPH in the same solvent. The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.

-

Prepare serial dilutions of this compound and the positive control.

-

-

Assay Procedure:

-

Add a specific volume of the DPPH working solution to each well of a 96-well plate or to cuvettes.

-

Add an equal volume of the different concentrations of this compound or the positive control to the DPPH solution.

-

For the blank, add the solvent instead of the sample.

-

Shake the plate or mix the solutions in the cuvettes and incubate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Plot the percentage of scavenging activity against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Workflow for Antioxidant Screening

Antioxidant screening workflow using the DPPH assay.

The initial bioactivity screening of this compound reveals its potential as a promising candidate for further preclinical and clinical development. Its demonstrated antibacterial activity against MRSA is of particular significance in the era of rising antibiotic resistance. While specific quantitative data for its anticancer, anti-inflammatory, and antioxidant activities are still emerging, the bioactivities of related compounds from Psoralea corylifolia provide a strong rationale for its continued investigation. The experimental protocols detailed in this guide offer a standardized framework for researchers to further explore and validate the therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanisms of action, including its effects on key signaling pathways, and expanding the scope of its bioactivity screening against a wider range of targets.

References

- 1. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Corylifol C: A Comprehensive Technical Review of its History, Bioactivity, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Corylifol C, a prenylflavonoid isolated from the seeds of Psoralea corylifolia L., has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth review of the literature and history of this compound, from its initial discovery to its current standing as a potent bioactive compound. The document details its chemical properties, historical use in traditional medicine, and modern scientific investigations into its mechanisms of action. A comprehensive summary of its quantitative biological activities, including its potent inhibition of various protein kinases and its antibacterial effects, is presented in structured tables for clear comparison. Detailed experimental protocols for its isolation and key bioassays are provided to facilitate further research. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound and the experimental workflows used to elucidate its activity, rendered in the DOT language for precise graphical representation.

Introduction and Historical Context

Psoralea corylifolia L., commonly known as "Bu Gu Zhi" in Traditional Chinese Medicine and "Babchi" in Ayurveda, has been utilized for centuries to treat a variety of ailments, including skin diseases, bone fractures, and inflammation. The plant's medicinal properties are attributed to a rich diversity of phytochemicals, among which are flavonoids, coumarins, and meroterpenes.

The journey to identify the specific bioactive constituents of this plant led to the isolation and characterization of numerous compounds. In 2004, a significant breakthrough was achieved by Yin et al. with the first reported isolation and structure elucidation of three new prenylflavonoids from the seeds of Psoralea corylifolia, one of which was named this compound[1]. The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D nuclear magnetic resonance (NMR) techniques[1]. Its chemical formula is C20H18O5[2].

Since its discovery, this compound has been the subject of various studies to explore its pharmacological potential, revealing its potent activity as a protein kinase inhibitor and an antibacterial agent. This guide aims to consolidate the existing scientific knowledge on this compound to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C20H18O5 | [2] |

| Molar Mass | 338.35 g/mol | |

| IUPAC Name | 3-(4-hydroxyphenyl)-7-methoxy-5-(3-methylbut-2-en-1-yl)chromen-4-one | |

| PubChem CID | 91886689 | |

| CAS Number | 775351-91-2 | |

| Appearance | Pale yellow powder | |

| Solubility | Soluble in DMSO, methanol, ethanol |

Literature Review of Biological Activities

Protein Kinase Inhibition

This compound has demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. Its inhibitory effects have been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of potency.

| Target Kinase | IC50 (µg/mL) | Reference |

| ARK5 | 8.7 | [3] |

| Aurora-A | 3.0 | [3] |

| Aurora-B | 2.1 | [3] |

| AXL | 6.4 | [3] |

| B-RAF-VE | 4.5 | [3] |

| CDK4/CycD1 | 6.2 | [3] |

| TIE2 | 2.3 | [3] |

| EGF-R | 1.2 | [3] |

| EPHB4 | 5.1 | [3] |

These findings highlight this compound as a multi-target kinase inhibitor, with particularly strong activity against Epidermal Growth Factor Receptor (EGF-R) and Aurora kinases.

Antibacterial Activity

In addition to its kinase inhibitory effects, this compound has shown significant antibacterial properties. The minimum inhibitory concentration (MIC) has been determined against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 16 | |

| Staphylococcus epidermidis | Not specified, but showed significant activity | [1] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 |

The antibacterial activity of this compound, along with other compounds from Psoralea corylifolia, suggests its potential as a lead compound for the development of new antimicrobial agents[1][4].

Signaling Pathways Modulated by this compound

The potent inhibitory activity of this compound against key protein kinases implicates its involvement in the modulation of critical cellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and therapeutic potential.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. This compound's inhibition of EGFR can disrupt downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.

Caption: EGFR signaling pathway inhibited by this compound.

Aurora Kinase Signaling Pathway

Aurora kinases (A and B) are key regulators of mitosis. Their overexpression is frequently observed in various cancers and is associated with genomic instability. This compound's inhibition of Aurora kinases can lead to mitotic defects, such as improper chromosome segregation, ultimately inducing apoptosis in cancer cells.

Caption: Aurora kinase signaling pathway in mitosis, inhibited by this compound.

TIE2 Signaling Pathway

The TIE2 receptor tyrosine kinase and its ligands, the angiopoietins, are critical for angiogenesis (the formation of new blood vessels). Dysregulation of this pathway is implicated in diseases characterized by abnormal vascular growth, such as cancer and diabetic retinopathy. By inhibiting TIE2, this compound can potentially disrupt the angiogenic process.

Caption: TIE2 signaling pathway in angiogenesis, inhibited by this compound.

Experimental Protocols

Isolation and Purification of this compound from Psoralea corylifolia

The following protocol is a generalized procedure based on the methods described in the literature for the isolation of flavonoids from Psoralea corylifolia.

-

Extraction:

-

Air-dried and powdered seeds of Psoralea corylifolia are extracted with 95% ethanol at room temperature.

-

The extraction is typically repeated three times to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is typically rich in flavonoids, is collected for further purification.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions containing compounds with similar TLC profiles to known flavonoids are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC).

-

This compound is isolated as a pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

-

In Vitro Protein Kinase Inhibition Assay

This protocol outlines a general workflow for determining the IC50 value of this compound against a specific protein kinase.

Caption: Experimental workflow for a protein kinase inhibition assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against a bacterial strain.

Caption: Experimental workflow for a broth microdilution MIC assay.

Chemical Synthesis

While the primary source of this compound is through isolation from Psoralea corylifolia, the total synthesis of related compounds, such as ent-Psorathis compound, has been reported. These synthetic routes often involve multi-step processes utilizing key reactions like the Achmatowicz rearrangement to construct the core bicyclic ketal structure. The development of a scalable total synthesis for this compound would be highly valuable for further pharmacological studies and the generation of novel analogs.

Conclusion and Future Directions

This compound, a prenylflavonoid from the medicinally important plant Psoralea corylifolia, has demonstrated significant potential as a multi-target therapeutic agent. Its potent inhibition of key protein kinases implicated in cancer and its notable antibacterial activity warrant further investigation. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its historical context to its detailed biological activities and the experimental methodologies used to study it.

Future research should focus on several key areas:

-

Elucidation of In Vivo Efficacy: While in vitro studies have been promising, the efficacy and safety of this compound need to be evaluated in preclinical animal models of cancer and infectious diseases.

-

Mechanism of Action Studies: Further research is needed to fully understand the downstream effects of this compound's inhibition on various signaling pathways and to identify potential biomarkers of its activity.

-

Structure-Activity Relationship (SAR) Studies: The development of a robust total synthesis would facilitate the generation of this compound analogs to explore the structure-activity relationships and optimize its potency and selectivity.

-

Drug Delivery and Formulation: Investigating novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of this compound.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: HPLC-DAD Analysis of Corylifol C

Introduction

Corylifol C is a flavonoid found in the seeds of Psoralea corylifolia L., a plant widely used in traditional medicine. Accurate and reliable quantification of its bioactive constituents is crucial for quality control, standardization of herbal products, and further pharmacological research. This document details the experimental procedure for the extraction and subsequent quantification of this compound using a reverse-phase HPLC-DAD system.

Experimental Protocols

Sample Preparation: Extraction

A reliable extraction method is paramount for the accurate quantification of this compound. The following protocol is based on established methods for extracting flavonoids and other phenolic compounds from Psoralea corylifolia seeds.[1][2]

Materials and Reagents:

-

Dried seeds of Psoralea corylifolia

-

Methanol (HPLC grade)

-

70% Ethanol

-

Petroleum ether

-

Soxhlet apparatus[3]

-

Rotary evaporator

-

Ultrasonic bath

-

0.45 µm syringe filters

Protocol:

-

Grinding: Grind the dried seeds of Psoralea corylifolia into a coarse powder.

-

Defatting (Optional but Recommended): To remove lipids that may interfere with the analysis, perform a preliminary extraction with petroleum ether in a Soxhlet apparatus for 6-8 hours. Discard the petroleum ether extract and air-dry the powdered seeds.

-

Extraction:

-

Soxhlet Extraction: Place the defatted seed powder in a thimble and extract with methanol using a Soxhlet apparatus for 10-12 hours at 60°C.[3]

-

Ultrasonic Extraction: Alternatively, macerate the seed powder with 70% ethanol (e.g., 50 g of powder in 300 mL of 70% ethanol) and sonicate for 45 minutes.[1][2] Repeat the extraction process twice to ensure maximum yield.

-

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dry residue.

-

Sample Solution Preparation: Accurately weigh the dried extract and dissolve it in methanol to a final concentration of approximately 20 mg/mL.[1]

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Analysis

The following chromatographic conditions are synthesized from methods used for the simultaneous analysis of multiple components in Psoralea corylifolia, which have been shown to effectively separate flavonoids and related compounds.[4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | SinoChrom ODS-BP C18 (4.6 x 250 mm, 5 µm) or equivalent reverse-phase C18 column.[4] |

| Mobile Phase | A: WaterB: Acetonitrile (CH₃CN) |

| Gradient Elution | 0–10 min, 5–45% B10–45 min, 45–70% B45–50 min, 70–100% B50–60 min, 100% B[4] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C[4] |

| Detection | Diode-Array Detector (DAD) scanning from 200-400 nm. Quantification wavelength for flavonoids is typically around 250 nm.[4] A wavelength of 254 nm is also commonly used for fingerprinting Psoralea corylifolia extracts.[5] |

Data Presentation

The following table summarizes the expected quantitative data from a validated HPLC-DAD method. Note: As a dedicated validated method for this compound was not found in the searched literature, this table serves as a template. For context, representative data for other compounds from Psoralea corylifolia are included where available.

| Compound | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) | Accuracy (Recovery %) |

| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |

| Psoralen | ~17.05[1] | ≥0.9999[1] | Not Available | Not Available | Not Available | Not Available |

| Bavachinin | ~33.84[1] | ≥0.9999[1] | Not Available | Not Available | Not Available | Not Available |

| Corylifol A | Referenced[4] | Not Available | Not Available | Not Available | Not Available | Not Available |

| Bakuchiol | ~44.65[1] | ≥0.9999[1] | Not Available | Not Available | Not Available | Not Available |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the HPLC-DAD analysis of this compound.

Caption: Workflow for this compound analysis.

References

- 1. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bbrc.in [bbrc.in]